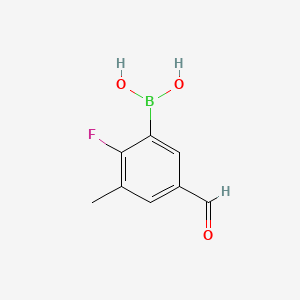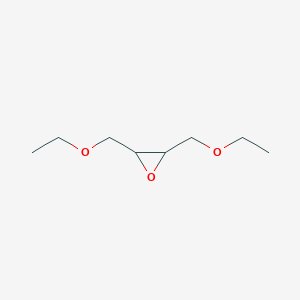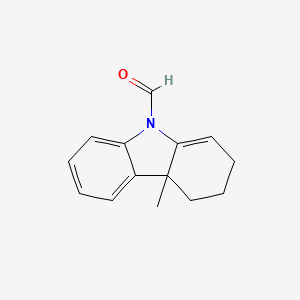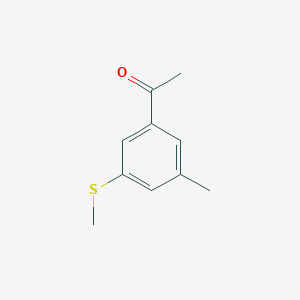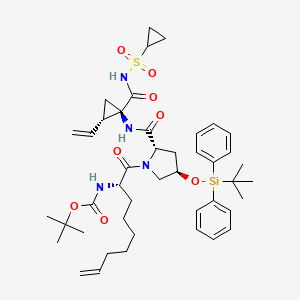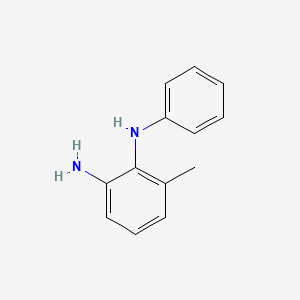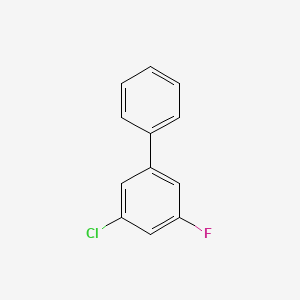
3-Chloro-5-fluoro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-fluoro-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom at the 3-position and a fluorine atom at the 5-position on one of the benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki-Miyaura cross-coupling reaction . This method involves the coupling of 3-chloro-5-iodobenzene with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically takes place in an organic solvent such as toluene or dioxane under reflux conditions.
Industrial Production Methods: Industrial production of 3-Chloro-5-fluoro-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 3-Chloro-5-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include biphenyl derivatives with various substituents replacing the chlorine or fluorine atoms.
Oxidation Reactions: Products include biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include hydrogenated biphenyl derivatives with reduced aromaticity.
科学研究应用
Chemistry: 3-Chloro-5-fluoro-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated biphenyls on biological systems. It can be used to investigate the interactions of biphenyl derivatives with enzymes and receptors.
Medicine: While not a drug itself, 3-Chloro-5-fluoro-1,1’-biphenyl can be used in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). Its unique chemical properties make it suitable for use in electronic and optoelectronic devices .
作用机制
The mechanism of action of 3-Chloro-5-fluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, the chlorine and fluorine atoms influence the reactivity and selectivity of the compound. The presence of these halogens can affect the electron density of the benzene rings, making the compound more or less reactive towards nucleophiles and electrophiles.
In biological systems, the compound may interact with enzymes and receptors through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological processes.
相似化合物的比较
- 3-Chloro-4-fluoro-1,1’-biphenyl
- 3-Chloro-5-fluoro-1,1’-biphenyl-4-carbaldehyde
- 3-Chloro-5-fluoro-1,1’-biphenyl-4-ylboronic acid
Comparison: 3-Chloro-5-fluoro-1,1’-biphenyl is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and physical properties. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s stability and resistance to degradation compared to similar compounds with different halogen substitutions .
属性
分子式 |
C12H8ClF |
|---|---|
分子量 |
206.64 g/mol |
IUPAC 名称 |
1-chloro-3-fluoro-5-phenylbenzene |
InChI |
InChI=1S/C12H8ClF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
HFXAHWQVWCOXKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


